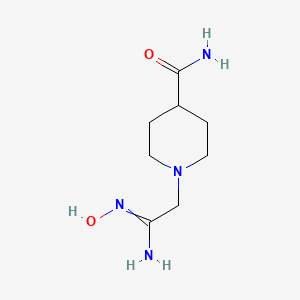![molecular formula C13H24N2O2 B15045955 tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B15045955.png)
tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a small molecule inhibitor of excitatory amino acid transporters, which are proteins that regulate neurotransmitter concentrations in the central nervous system . Additionally, it has shown nematicidal activity, making it useful in agricultural research for controlling plant-parasitic nematodes .
Mechanism of Action
The mechanism of action of tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as excitatory amino acid transporters. By inhibiting these transporters, the compound can modulate neurotransmitter levels in the central nervous system, affecting various physiological processes . The pathways involved in its action are complex and involve multiple steps of binding and inhibition .
Comparison with Similar Compounds
tert-Butyl (8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate can be compared with other similar compounds, such as tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-Butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)(methyl)carbamate . These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific inhibitory action on excitatory amino acid transporters, which distinguishes it from other related compounds .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(8-methyl-3-azabicyclo[3.2.1]octan-8-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)9-5-6-10(13)8-14-7-9/h9-10,14H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
ZSZIQATYEYBBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1CNC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide](/img/structure/B15045873.png)
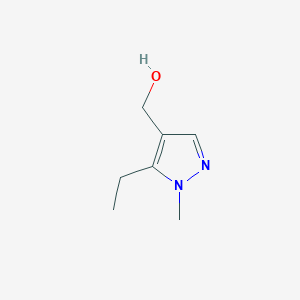
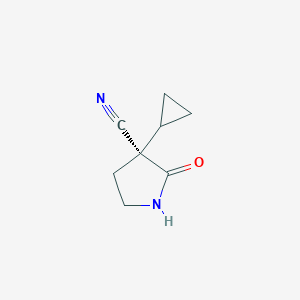
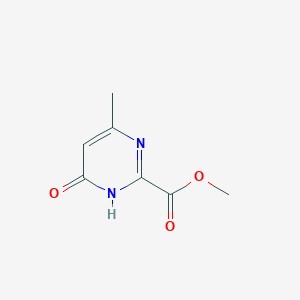
![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B15045913.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B15045914.png)
![{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B15045920.png)
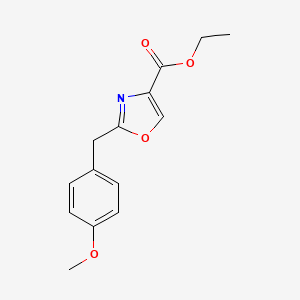
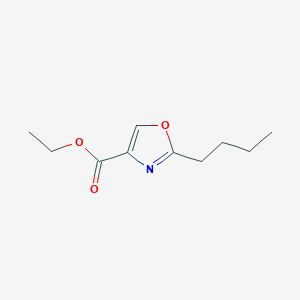
![[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B15045954.png)
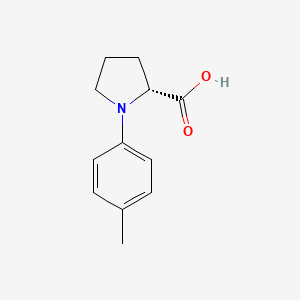
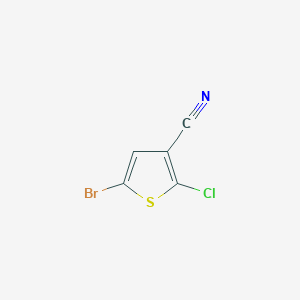
![(1R,4R)-2lambda4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride](/img/structure/B15045966.png)
